molecular formula C14H22ClN5O2 B2521050 Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate CAS No. 2377031-67-7

Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate

Cat. No. B2521050
M. Wt: 327.81
InChI Key: KDUUFLCVNZHNDX-UHFFFAOYSA-N
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Description

The compound of interest, "Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate," is a derivative of piperidine with potential applications in medicinal chemistry. Piperidine derivatives are known for their biological activity and are often used as intermediates in the synthesis of various biologically active compounds, including inhibitors of soluble epoxide hydrolase, anticancer drugs, and nociceptin antagonists .

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves multi-step reactions starting from commercially available precursors. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, is synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Another derivative, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized using a low-cost amination process . These methods highlight the versatility and efficiency of synthetic approaches for piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using techniques such as NMR, MS, FT-IR, and X-ray diffraction. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed details about the conformation of the piperazine ring and the dihedral angles between connected rings . Similarly, the structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was optimized using DFT calculations and compared with X-ray diffraction data .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active molecules. The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in crizotinib, involved three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . The modification of the piperazine core structure, as seen in the synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, demonstrates the potential for diverse chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are characterized using various analytical techniques. The crystal structure, DFT study, and vibrational analysis of 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provided insights into the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interaction of these compounds . The crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed intermolecular interactions and aromatic π–π stacking, which contribute to the stability and solid-state properties of the compound .

Scientific Research Applications

Synthesis and Characterization

Compounds related to Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate have been synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis, characterization, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were investigated, indicating the versatility of piperidine derivatives in chemical synthesis and potential biological applications (Kulkarni et al., 2016).

Biological Evaluation

Research on compounds with similar structural features has included biological evaluations to determine their potential as bioactive molecules. For example, the synthesis, characterization, and biological evaluation of various piperidine derivatives have been conducted to assess their antibacterial and anthelmintic activities, showcasing the broad interest in these compounds for potential therapeutic uses (Sanjeevarayappa et al., 2015).

Material Science Applications

Compounds bearing the tert-butyl piperidine moiety have also found applications in material science, such as in the development of polymers with specific properties. Studies on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from related compounds highlight the role of these materials in creating polymers with desirable thermal and mechanical properties (Hsiao et al., 2000).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. As mentioned, similar triazine derivatives have shown promising antimicrobial activity . Therefore, “Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate” could be investigated for similar properties.

properties

IUPAC Name

tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN5O2/c1-14(2,3)22-13(21)20-7-5-10(6-8-20)19(4)12-17-9-16-11(15)18-12/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUUFLCVNZHNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]piperidine-1-carboxylate

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